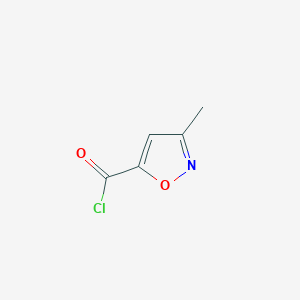

3-Methylisoxazole-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBCNGCMOPTDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512622 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49783-72-4 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methylisoxazole-5-carbonyl chloride (CAS No. 49783-72-4). While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and extrapolates its expected properties based on the general characteristics of acyl chlorides and isoxazole derivatives. This guide is intended for professionals in chemical research and drug development who may use this compound as a key building block in the synthesis of more complex molecules.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 49783-72-4 | [1][2][3] |

| Molecular Formula | C₅H₄ClNO₂ | [2] |

| Molecular Weight | 145.54 g/mol | [1][2][3] |

| Physical Form | Solid, Low Melting Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water. Soluble in anhydrous organic solvents. | [4] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, it can be prepared from its corresponding carboxylic acid, 3-Methylisoxazole-5-carboxylic acid, a common and well-documented procedure for the synthesis of acyl chlorides.

Synthesis of 3-Methylisoxazole-5-carboxylic acid (Precursor)

A general method for the synthesis of the precursor, 3-Methylisoxazole-5-carboxylic acid, involves the hydrolysis of its corresponding ester, such as methyl 3-methyl-5-isoxazolecarboxylate.

Experimental Protocol:

-

To a solution of methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in a mixture of tetrahydrofuran and methanol, a solution of sodium hydroxide (2 equivalents) in water is added dropwise.[5]

-

The reaction mixture is stirred at room temperature for 18-20 hours.[5]

-

Upon completion, the reaction mixture is acidified to a pH of 2 using a 1 N hydrochloric acid solution.[5]

-

The aqueous phase is then extracted multiple times with ethyl acetate.[5]

-

The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.[5]

-

The solvent is removed under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a white solid. The product can often be used in the next step without further purification.[5]

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[6][7]

General Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, 3-Methylisoxazole-5-carboxylic acid (1 equivalent) is suspended in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The mixture is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The crude this compound is then purified, typically by distillation or crystallization, to yield the final product.

Note: This is a generalized protocol. Reaction conditions should be optimized for each specific application.

Reactivity and Handling

Acyl chlorides are highly reactive compounds, and this compound is expected to exhibit typical reactivity for this functional group.[4][8] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6]

This makes it susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions.[9] Common reactions include:

-

Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid (3-Methylisoxazole-5-carboxylic acid) and hydrogen chloride.[8]

-

Alcoholysis: Reacts with alcohols to form esters.[8]

-

Aminolysis: Reacts with ammonia and primary or secondary amines to form amides.[8]

-

Reaction with Carboxylates: Reacts with carboxylic acids or their salts to form acid anhydrides.[8]

Due to its high reactivity, especially with water, this compound should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon).[10] It is expected to be corrosive and cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[10]

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Biological Activity and Signaling Pathways

There is no direct information available regarding the biological activity or associated signaling pathways of this compound itself. Its primary role in the context of drug development is as a reactive intermediate for the synthesis of more complex molecules with potential biological activities. For instance, related isoxazole derivatives are key components in various pharmaceuticals, such as the antibiotic oxacillin.[11]

Visualizations

Logical Synthesis Workflow

The following diagram illustrates the logical progression for the synthesis of this compound from its ester precursor.

Caption: Synthesis pathway of this compound.

General Reactivity Diagram

This diagram illustrates the common nucleophilic acyl substitution reactions of this compound.

Caption: General reactivity of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride | 16883-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3-Methylisoxazole-5-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-methylisoxazole-5-carbonyl chloride, a key building block in the development of various pharmaceutical compounds. The document details the primary synthetic routes, including the formation of the precursor 3-methylisoxazole-5-carboxylic acid and its subsequent conversion to the target acid chloride. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a reactive intermediate of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a stable heterocyclic isoxazole ring and a reactive acyl chloride group, allows for its incorporation into a wide array of molecular scaffolds to generate novel compounds with potential therapeutic activities. A reliable and well-documented synthetic route is crucial for ensuring a consistent supply of this important reagent for research and development. This guide outlines the most common and efficient pathways for its preparation.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process:

-

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid: The isoxazole ring is first constructed and functionalized with a carboxylic acid group at the 5-position. A common method involves the hydrolysis of a corresponding ester, such as ethyl 3-methylisoxazole-5-carboxylate.

-

Step 2: Conversion to this compound: The carboxylic acid is then converted to the more reactive acid chloride using a suitable chlorinating agent.

Figure 1. Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

This protocol details the hydrolysis of ethyl 3-methylisoxazole-5-carboxylate to yield 3-methylisoxazole-5-carboxylic acid.[1][2]

Materials:

-

Ethyl 3-methylisoxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate (1 equivalent) in a minimal amount of tetrahydrofuran.

-

In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in water.

-

To the stirred solution of the ester, add the sodium hydroxide solution, followed by methanol.

-

Allow the reaction mixture to stir at room temperature for 18-20 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Acidify the aqueous layer to a pH of 2 by the dropwise addition of 1N hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a solid.

Step 2: Conversion of 3-Methylisoxazole-5-carboxylic Acid to this compound

This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Materials:

-

3-Methylisoxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

-

N,N-Dimethylformamide (DMF, catalytic)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 3-methylisoxazole-5-carboxylic acid (1 equivalent).

-

Add an excess of thionyl chloride (at least 2 equivalents). Toluene can be used as a solvent.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Quantitative Data

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 3-methylisoxazole-5-carboxylate | 1 eq | [1] |

| Sodium hydroxide | 2 eq | [1] |

| Solvents | ||

| Tetrahydrofuran | ~2.2 mL / g of ester | [1] |

| Methanol | ~4.4 mL / g of ester | [1] |

| Water | ~2.2 mL / g of ester | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 18 - 20 hours | [1] |

| Product | ||

| 3-Methylisoxazole-5-carboxylic acid | ~90% | [1][2] |

Table 2: Conversion to this compound

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methylisoxazole-5-carboxylic acid | 1 eq | [3] |

| Thionyl chloride | ≥ 2 eq | [3] |

| Catalyst | ||

| N,N-Dimethylformamide | Catalytic amount | |

| Reaction Conditions | ||

| Temperature | Reflux | [3] |

| Reaction Time | 2 - 3 hours | [3] |

| Product | ||

| This compound | High (often used crude) |

Reaction Mechanisms

Figure 2. Mechanism of ester hydrolysis.

Figure 3. Mechanism of acid chloride formation with thionyl chloride.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Hydrochloric acid is corrosive and should be handled with care.

-

The reactions should be performed under an inert atmosphere where specified to prevent side reactions with moisture.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably performed in a laboratory setting. The two-step pathway, involving the hydrolysis of an ester precursor followed by chlorination, provides good yields of the desired product. This technical guide offers detailed protocols and quantitative data to assist researchers in the successful synthesis of this valuable chemical intermediate.

References

Spectroscopic and Synthetic Profile of 3-Methylisoxazole-5-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available chemical data and synthetic methodologies for 3-Methylisoxazole-5-carbonyl chloride (CAS No. 49783-72-4), a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectroscopic data, this document focuses on the synthetic pathway and known physical properties.

Chemical and Physical Properties

This compound is a reactive acyl chloride derivative of 3-methylisoxazole-5-carboxylic acid. It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.

| Property | Value |

| CAS Number | 49783-72-4 |

| Molecular Formula | C₅H₄ClNO₂ |

| Molecular Weight | 145.54 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Purity (typical) | ≥95% |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

A common method for the synthesis of 3-methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.

-

Materials:

-

3-Methylisoxazole-5-carboxylic acid ethyl ester

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1N)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Saturated brine solution

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylisoxazole-5-carboxylic acid ethyl ester in tetrahydrofuran.

-

Add a solution of sodium hydroxide in water, followed by methanol.

-

Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

-

Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 by adding 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a solid. This product is often used in the next step without further purification.

-

Step 2: Conversion of 3-Methylisoxazole-5-carboxylic acid to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (triphosgene).

-

General Protocol using Thionyl Chloride:

-

To a flask containing 3-methylisoxazole-5-carboxylic acid, add an excess of thionyl chloride (typically 2-5 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitoring by TLC or disappearance of the starting material).

-

Excess thionyl chloride is removed by distillation under reduced pressure to afford the crude this compound, which can be purified by vacuum distillation.

-

-

General Protocol using Bis(trichloromethyl) Carbonate:

-

Dissolve 3-methylisoxazole-5-carboxylic acid in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere.

-

Add a solution of bis(trichloromethyl) carbonate in the same solvent dropwise to the reaction mixture. A catalyst, such as N,N-dimethylformamide, may be required.

-

The reaction is stirred, often at elevated temperatures, until completion.

-

Work-up typically involves filtration of any solid byproducts and removal of the solvent under reduced pressure.

-

Spectroscopic Data

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

In-depth Technical Guide: 3-Methylisoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride, a key heterocyclic building block, plays a significant role in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive acyl chloride with a stable isoxazole ring, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and a detailed experimental protocol for its synthesis, aimed at professionals in the fields of chemical research and drug development.

Chemical Identity and Synonyms

The compound, this compound, is systematically named 3-Methyl-1,2-oxazole-5-carbonyl chloride according to IUPAC nomenclature. It is also known by its CAS Registry Number: 49783-72-4 .

While specific synonyms are not widely documented, it can be referred to as 3-methyl-1,2-oxazole-5-carboxylic acid chloride. It is crucial to distinguish this isomer from its positional isomers, such as 5-methylisoxazole-3-carbonyl chloride and 3-methylisoxazole-4-carbonyl chloride, as their reactivity and resulting molecular architectures differ significantly.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, based on its molecular structure, the following properties can be determined:

| Property | Value |

| Molecular Formula | C₅H₄ClNO₂ |

| Molecular Weight | 145.54 g/mol |

| CAS Number | 49783-72-4 |

Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process. The first step involves the synthesis of the precursor, 3-Methylisoxazole-5-carboxylic acid. The subsequent step is the conversion of this carboxylic acid to the corresponding acyl chloride.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

A common method for the synthesis of 3-Methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ester, such as ethyl 3-methylisoxazole-5-carboxylate.

Materials:

-

Ethyl 3-methylisoxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate in a mixture of tetrahydrofuran and methanol.

-

To this solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours (typically 18-20 hours) under an inert atmosphere until the reaction is complete (monitored by TLC).

-

After completion, acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a solid. This product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride is a widely accepted and effective method.

Materials:

-

3-Methylisoxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or another inert solvent

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 3-Methylisoxazole-5-carboxylic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. Anhydrous toluene can be used as a solvent.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid bumping. This is often achieved by first applying a gentle vacuum at a low temperature.

-

The resulting crude this compound can be purified by distillation under reduced pressure to yield the final product.

Synthesis Pathway

The logical workflow for the synthesis of this compound from its ester precursor is illustrated below.

Caption: Synthesis of this compound.

An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 49783-72-4

Introduction

3-Methylisoxazole-5-carbonyl chloride is a reactive acyl chloride building block of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key heterocycle present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antibacterial activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in the field of pharmaceutical research and development.

Chemical and Physical Properties

This compound is a low melting point solid that serves as a versatile intermediate for the introduction of the 3-methylisoxazole-5-carboxamide moiety into target molecules. Below is a summary of its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 49783-72-4 | [2][3][4] |

| Molecular Formula | C₅H₄ClNO₂ | [4][5] |

| Molecular Weight | 145.54 g/mol | [4][5] |

| Physical Form | Solid, Low Melting Solid | [2] |

| Melting Point | 39-41 °C | [5] |

| Boiling Point (Predicted) | 239.9 ± 20.0 °C | [5] |

| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [5] |

| InChIKey | VUBCNGCMOPTDED-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from the corresponding ester, methyl 3-methylisoxazole-5-carboxylate. The first step involves the hydrolysis of the ester to the carboxylic acid, which is then converted to the acyl chloride.

Workflow for Synthesis and Derivatization

Caption: Synthetic pathway from ester to amide via the target acyl chloride.

Experimental Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This protocol is adapted from the hydrolysis of the corresponding methyl ester.[6]

-

To a round bottom flask equipped with a magnetic stirrer, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in tetrahydrofuran (THF).

-

Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture.

-

Add methanol to the mixture.

-

Stir the reaction mixture at room temperature for 18-20 hours.

-

After the reaction is complete, adjust the pH to 2 using 1N hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid, which can often be used in the next step without further purification.[6]

Experimental Protocol 2: Synthesis of this compound

This is a representative protocol based on the general conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂).[7][8]

-

In a fume hood, charge a flame-dried round bottom flask equipped with a reflux condenser and a magnetic stirrer with 3-methylisoxazole-5-carboxylic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂, used in excess as both reagent and solvent) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can also be added.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by observing the cessation of gas evolution - HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

As an acyl chloride, this compound is a highly reactive electrophile. Its primary utility in drug development lies in its reaction with nucleophiles, particularly amines, to form stable amide bonds. This reaction is a cornerstone of synthetic medicinal chemistry for assembling complex molecules.

Amide Bond Formation

The reaction of this compound with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.[7] This reaction allows for the facile synthesis of a diverse library of 3-methylisoxazole-5-carboxamides, which can then be screened for biological activity. The isoxazole ring system is a valuable pharmacophore, and its derivatives are investigated for a variety of therapeutic applications.

Logical Flow of Amide Synthesis

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 49783-72-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. 49783-72-4 CAS MSDS (5-Isoxazolecarbonyl chloride, 3-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

Molecular structure and weight of 3-Methylisoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure, properties, and synthetic considerations for 3-Methylisoxazole-5-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a reactive acyl chloride built upon a methyl-substituted isoxazole core. Its properties make it a valuable building block for introducing the 3-methylisoxazole-5-carboxamide or ester moiety into larger molecules. Quantitative data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 49783-72-4 | [1][2] |

| Molecular Formula | C₅H₄ClNO₂ | Derived from Structure |

| Molecular Weight | 145.54 g/mol | [1] |

Molecular Structure

The structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. A methyl group is attached at position 3, and a carbonyl chloride group is at position 5. The carbonyl chloride is a highly reactive functional group, making the compound an excellent acylating agent.

Caption: Molecular structure of this compound.

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for this compound are not widely published, its synthesis can be reliably inferred from established methods for preparing analogous acyl chlorides, particularly within the isoxazole family.[3][4]

General Synthesis Protocol: Chlorination of Carboxylic Acid

The most common and direct method for synthesizing this compound is the reaction of its corresponding carboxylic acid, 3-Methylisoxazole-5-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this type of transformation due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Methodology:

-

Reaction Setup: 3-Methylisoxazole-5-carboxylic acid is dissolved or suspended in an inert, anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).

-

Reagent Addition: A stoichiometric excess (typically 1.5 to 3 equivalents) of thionyl chloride is added to the mixture, often dropwise at a controlled temperature (e.g., 0 °C to room temperature). A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.

-

Reaction Progression: The mixture is stirred and may be gently heated (e.g., refluxed) for several hours until the reaction is complete. Progress can be monitored by the cessation of gas evolution or by techniques like TLC or NMR.

-

Workup and Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude this compound is often used directly in the next synthetic step without extensive purification due to its reactivity and moisture sensitivity.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Acyl chlorides are powerful intermediates in organic synthesis, and this compound is no exception. Its primary application is in the formation of amide and ester bonds through reactions with amines and alcohols, respectively.

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs. The closely related compound, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, is a key intermediate in the synthesis of penicillin-class antibiotics such as oxacillin.[5] This highlights the utility of methylisoxazole carbonyl chloride derivatives in constructing bioactive molecules.

Key Reactions:

-

Amide Formation: Reaction with primary or secondary amines yields 3-methylisoxazole-5-carboxamides. This is a crucial step in creating diverse compound libraries for screening, as the amine component can be varied extensively.

-

Ester Formation: Reaction with alcohols or phenols produces the corresponding esters, which can act as prodrugs or possess their own biological activity.

The reactivity of this compound makes it a valuable tool for researchers aiming to incorporate the 3-methylisoxazole moiety into novel therapeutic agents, leveraging the structural and electronic properties of the isoxazole ring to modulate target binding and pharmacokinetic properties.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 49783-72-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 4. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Physical properties of 3-Methylisoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its isoxazole core is a key structural motif in a variety of biologically active molecules. This document provides a comprehensive overview of the known physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₅H₄ClNO₂ | N/A |

| Molecular Weight | 145.54 g/mol | N/A |

| Physical State | Solid, Low Melting Solid | Supplier Data |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Note: Due to the reactive nature of acyl chlorides, this compound is expected to be soluble in and reactive with protic solvents like water and alcohols. It is likely soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.

Safety and Handling

Safety data sheets for analogous compounds indicate that this compound should be handled with care. It is presumed to be a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid. The following two-step procedure outlines the synthesis starting from commercially available precursors.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This protocol is adapted from established procedures for the synthesis of similar isoxazole carboxylic acids.

Materials:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Water

Procedure:

-

Formation of the Oxime: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise at room temperature.

-

Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the ethyl 3-methylisoxazole-5-carboxylate.

-

Filter the precipitate, wash with cold water, and dry.

-

Hydrolysis: Suspend the crude ethyl 3-methylisoxazole-5-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the 3-Methylisoxazole-5-carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.

Materials:

-

3-Methylisoxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend 3-Methylisoxazole-5-carboxylic acid in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Add thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 1-3 hours.

-

Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive vapors.

-

The resulting crude this compound is often used in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Acylation Mechanism of 3-Methylisoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acylation mechanism of 3-Methylisoxazole-5-carbonyl chloride, a key reaction in the synthesis of a wide range of biologically active molecules. The document details the underlying nucleophilic acyl substitution mechanism, provides detailed experimental protocols, and presents quantitative data for the synthesis of related compounds. Visual diagrams of the reaction mechanism and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are utilizing isoxazole scaffolds in their synthetic strategies.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological activities. This compound is a highly reactive and versatile building block for the introduction of the 3-methylisoxazole-5-carboxamide moiety into target molecules. The formation of an amide bond via acylation is a fundamental transformation in organic synthesis, and a thorough understanding of its mechanism is crucial for reaction optimization and the rational design of novel therapeutics.

This guide will delve into the core principles of the acylation reaction involving this compound, focusing on the nucleophilic acyl substitution mechanism.

The Core Mechanism: Nucleophilic Acyl Substitution

The acylation of a nucleophile, typically an amine, with this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate

The reaction is initiated by the attack of the lone pair of electrons from the nucleophile (e.g., the nitrogen atom of an amine) on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate then collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is expelled. The final product is the corresponding N-substituted-3-methylisoxazole-5-carboxamide, along with the formation of hydrochloric acid (HCl) as a byproduct.

Role of a Base

In practice, a non-nucleophilic base, such as pyridine or triethylamine, is often added to the reaction mixture. The base serves two primary purposes:

-

Neutralization of HCl: The base neutralizes the hydrochloric acid formed during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Catalysis: In some cases, particularly with less reactive acylating agents or nucleophiles, pyridine can act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the amine.

The overall acylation mechanism can be visualized as follows:

Key building blocks for drug discovery from methylisoxazole moieties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methylisoxazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role as a key building block in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the significance of methylisoxazole moieties in drug discovery, detailing the synthesis, mechanism of action, and biological activity of prominent drugs built upon this core structure.

The Versatility of the Methylisoxazole Core

The isoxazole ring system offers several advantages to the medicinal chemist. Its aromatic nature contributes to molecular rigidity, which can be crucial for precise binding to biological targets. The presence of both a nitrogen and an oxygen atom allows for a range of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, enhancing drug-receptor binding affinity. Furthermore, the isoxazole ring is often more resistant to metabolic degradation compared to other aromatic systems, leading to improved pharmacokinetic profiles.

A key strategy in drug design is the concept of bioisosteric replacement , where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The methylisoxazole moiety has proven to be an effective bioisostere for various functional groups, including amides and esters, contributing to its widespread use in drug discovery.[1][2]

Key FDA-Approved Drugs Featuring the Methylisoxazole Moiety

The therapeutic importance of the methylisoxazole core is underscored by its presence in several FDA-approved drugs targeting a range of diseases. This section will delve into the specifics of four such drugs: Sulfamethoxazole, Leflunomide, Valdecoxib, and Zonisamide.

Sulfamethoxazole: An Antibacterial Agent

Sulfamethoxazole is a sulfonamide antibiotic that is frequently used in combination with trimethoprim to treat a variety of bacterial infections, including urinary tract infections and bronchitis.[3]

Mechanism of Action: Sulfamethoxazole functions by inhibiting the bacterial synthesis of dihydrofolic acid, a crucial precursor for the synthesis of DNA, RNA, and proteins.[4] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) , which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[3][5] The structural similarity between sulfamethoxazole and PABA allows it to bind to the active site of DHPS, thereby blocking the folate synthesis pathway and arresting bacterial growth.[6]

Signaling Pathway: Bacterial Folic Acid Synthesis

Caption: Inhibition of bacterial folic acid synthesis by Sulfamethoxazole and Trimethoprim.

Leflunomide: An Immunomodulatory Agent

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[7] It is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726), in the body.[8]

Mechanism of Action: The therapeutic effects of leflunomide are primarily due to the inhibition of dihydroorotate dehydrogenase (DHODH) , a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[9][10] By blocking DHODH, leflunomide depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This has an antiproliferative effect, particularly on rapidly dividing cells like activated lymphocytes, which are key mediators of the autoimmune response in rheumatoid arthritis.[8]

Signaling Pathway: De Novo Pyrimidine Synthesis

Caption: Leflunomide's active metabolite, Teriflunomide, inhibits DHODH.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation.[11] It was withdrawn from the market due to concerns about an increased risk of cardiovascular events.

Mechanism of Action: Valdecoxib is a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[12] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. By selectively inhibiting COX-2, valdecoxib reduces the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Signaling Pathway: Prostaglandin Synthesis

Caption: Valdecoxib selectively inhibits the COX-2 enzyme.

Zonisamide: An Anticonvulsant

Zonisamide is an antiepileptic drug used to treat partial seizures in adults.[14]

Mechanism of Action: Zonisamide has a multi-faceted mechanism of action. It blocks voltage-gated sodium channels and T-type calcium channels .[15][16] By blocking sodium channels, it reduces the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures.[14] Inhibition of T-type calcium channels is thought to prevent the spread of seizure discharge between neurons.[15] Zonisamide is also a weak inhibitor of carbonic anhydrase, although this is not believed to be its primary antiepileptic mechanism.[15]

Signaling Pathway: Neuronal Excitability

References

- 1. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. korambiotech.com [korambiotech.com]

An In-depth Technical Guide to the Reactivity and Binding Potential of 5-Methylisoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carbonyl chloride is a reactive acyl chloride and a key building block in medicinal chemistry. Its unique combination of a methyl group and an isoxazole ring offers potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known reactivity and inferred binding potential of this compound, with a focus on its application in the synthesis of biologically active molecules. Detailed experimental protocols for its use in the synthesis of 5-methylisoxazole-3-carboxamide derivatives are provided, along with a summary of their antitubercular and antibacterial activities. While direct binding potential data for 5-methylisoxazole-3-carbonyl chloride is not extensively documented, the biological activity of its derivatives suggests that the 5-methylisoxazole-3-carboxamide scaffold is a promising pharmacophore for further investigation.

Physicochemical Properties

5-Methylisoxazole-3-carbonyl chloride is a liquid at room temperature with the following properties:

| Property | Value | Source |

| CAS Number | 39499-34-8 | [1] |

| Molecular Formula | C5H4ClNO2 | [1] |

| Molecular Weight | 145.54 g/mol | [2] |

| Purity | Typically >95% | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 104 °C | [2] |

| Density | 1.345±0.06 g/cm³ | [2] |

| SMILES | CC1=CC(=NO1)C(Cl)=O | [1] |

| InChI Key | XMVNMWDLOGSUSM-UHFFFAOYSA-N | [4] |

| Storage | 2-8 °C | [1] |

Reactivity

As an acyl chloride, 5-methylisoxazole-3-carbonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. This reactivity is central to its utility as a building block in organic synthesis.

A key application of its reactivity is in the synthesis of 5-methylisoxazole-3-carboxamide derivatives through reaction with various primary and secondary amines. This reaction typically proceeds at room temperature and can be facilitated by a base to neutralize the HCl byproduct.

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The following diagram illustrates the general workflow for the synthesis of 5-methylisoxazole-3-carboxamide derivatives, a process that highlights the reactivity of the parent carbonyl chloride.

Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carbonyl chloride

This protocol is adapted from the general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

5-Methylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous reaction vessel with a reflux condenser and gas trap

Procedure:

-

To a stirred solution of 5-methylisoxazole-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel, add a catalytic amount of pyridine.

-

Slowly add an excess of thionyl chloride to the mixture at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 5-methylisoxazole-3-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

General Procedure for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The following protocol is based on the synthesis of antitubercular and antibacterial agents.[5]

Materials:

-

5-Methylisoxazole-3-carbonyl chloride

-

Appropriate aryl or alkyl amine

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Stirring apparatus

Procedure:

-

Dissolve an equimolar amount of the appropriate amine in an anhydrous solvent in a reaction flask.

-

To this solution, add an equimolar amount of 5-methylisoxazole-3-carbonyl chloride dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution (to remove unreacted amine), followed by a wash with a dilute base solution (to remove any unreacted starting acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Binding Potential and Biological Activity

A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and antibacterial activity against Bacillus subtilis and Escherichia coli.[5]

Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-carboxamide Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for selected active compounds.

| Compound | R-group on Amide | Antitubercular MIC (µM) vs. M. tuberculosis H37Rv | Antibacterial MIC (µM) vs. B. subtilis | Antibacterial MIC (µM) vs. E. coli |

| 9 | Substituted Phenyl | 6.25 | 6.25 | >100 |

| 10 | Substituted Phenyl | 3.125 | 25 | >100 |

| 13 | Substituted Phenyl | 6.25 | 6.25 | >100 |

| 14 | Substituted Phenyl | 3.125 | 50 | >100 |

| 15 | Substituted Phenyl | 50 | 12.5 | >100 |

| 17 | Substituted Phenyl | 25 | 12.5 | >100 |

| 19 | Substituted Phenyl | 100 | 6.25 | >100 |

| 20 | Substituted Phenyl | 100 | 6.25 | >100 |

Data extracted from "Synthesis and Evaluation of New 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents".[5]

The results indicate that certain derivatives exhibit significant antitubercular activity, with compounds 10 and 14 showing the highest potency with a MIC of 3.125 µM.[5] Several compounds also demonstrated notable activity against the Gram-positive bacterium Bacillus subtilis.[5] The differential activity profiles suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity and spectrum.

The exact molecular targets of these compounds have not been elucidated. However, the isoxazole ring is a common motif in many biologically active compounds and can act as a bioisostere for other functional groups, participating in various non-covalent interactions with biological macromolecules such as hydrogen bonding and hydrophobic interactions. The amide linkage also provides a key hydrogen bond donor and acceptor, which is critical for binding to many protein targets.

Conclusion

5-Methylisoxazole-3-carbonyl chloride is a valuable and reactive chemical intermediate. Its primary utility lies in its ability to readily form amide bonds, providing access to a diverse range of 5-methylisoxazole-3-carboxamide derivatives. While the direct binding potential of the carbonyl chloride is not a focus of study due to its high reactivity, the demonstrated antitubercular and antibacterial activities of its derivatives underscore the potential of the 5-methylisoxazole-3-carboxamide scaffold as a pharmacologically relevant core. Further investigation into the structure-activity relationships and mechanism of action of these derivatives is warranted to fully exploit their therapeutic potential. This guide provides the foundational chemical and biological information to support such research endeavors.

References

The Ascendant Trajectory of Isoxazole Derivatives: A Technical Primer on Initial Characterization

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, underpinning a diverse array of therapeutic agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the initial characterization of novel isoxazole derivatives, consolidating key data and experimental methodologies to accelerate discovery and development efforts. Isoxazoles, five-membered heterocyclic compounds, are of significant interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4]

Synthetic Strategies: Building the Isoxazole Core

The versatility of the isoxazole ring stems from a variety of synthetic routes that allow for extensive functionalization. A predominant and efficient method for the synthesis of isoxazole derivatives is the 1,3-dipolar cycloaddition reaction.[5] This often involves the reaction of a nitrile oxide with an alkyne. Another widely employed strategy is the cyclization of chalcone compounds with hydroxylamine hydrochloride in an alkaline medium.[6][7]

More recent advancements in synthetic chemistry have introduced transition metal-catalyzed cycloadditions and green chemistry approaches, enhancing the efficiency and complexity of the derivatives that can be produced.[1][2][3][4] The synthesis of isoxazole-carboxamide derivatives, for instance, can be achieved through the coupling reaction of aniline derivatives with isoxazole-carboxylic acid.[8]

In Vitro Evaluation: Unveiling Biological Activity

The initial characterization of novel isoxazole derivatives heavily relies on a battery of in vitro assays to determine their biological activity and potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives against various cancer cell lines.[1][2][3][4][9] Cytotoxicity is a key parameter, often quantified by the half-maximal inhibitory concentration (IC50). For example, certain isoxazole-carboxamide derivatives have shown significant activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[9] Some derivatives have exhibited potent pro-apoptotic activity, inducing programmed cell death in cancer cells.[10]

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| Isoxazole-carboxamide | Hep3B | ~23 | [9] |

| Isoxazole-carboxamide | HeLa | 15.48 | [9] |

| Isoxazole-carboxamide | MCF-7 | 39.80 | [9] |

| Fluorophenyl-isoxazole-carboxamides | B16F1 | 0.079 µM | [8] |

Anti-inflammatory and Antioxidant Potential

Isoxazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[7] The anti-inflammatory activity is often assessed through the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing excellent dose-dependent inhibition of COX-2.[11] The antioxidant potential is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][12]

| Compound | Assay | IC50 (µg/mL) | Reference |

| Isoxazole-carboxamide derivative 2a | DPPH Assay | 7.8 ± 1.21 | [9] |

| Fluorophenyl-isoxazole-carboxamide 2a | DPPH Assay | 0.45 ± 0.21 | [12] |

| Fluorophenyl-isoxazole-carboxamide 2c | DPPH Assay | 0.47 ± 0.33 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and in vitro evaluation of isoxazole derivatives.

General Synthesis of Isoxazoles from Chalcones

-

Chalcone Synthesis: An aromatic aldehyde (0.01 mol) and an aromatic ketone (0.01 mol) are dissolved in ethanol. An aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature. The resulting chalcone is then isolated and purified.[7]

-

Cyclization: The synthesized chalcone (0.01 mol) is refluxed with hydroxylamine hydrochloride (0.015 mol) and a base like sodium acetate (0.015 mol) in ethanol for several hours. The reaction mixture is then concentrated and poured into ice water to precipitate the isoxazole derivative, which is subsequently filtered and recrystallized.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Visualizing Key Processes

Diagrams are invaluable for illustrating complex relationships and workflows in drug discovery.

Conclusion and Future Directions

The initial characterization of novel isoxazole derivatives reveals a class of compounds with significant therapeutic potential across multiple disease areas. The established synthetic routes provide a robust platform for generating diverse chemical libraries, and the standardized in vitro assays are essential for identifying promising lead candidates. Future research will likely focus on exploring more complex molecular architectures, elucidating mechanisms of action through advanced cellular and molecular biology techniques, and optimizing pharmacokinetic and toxicological profiles for in vivo studies. The continued investigation of isoxazole derivatives holds great promise for the development of next-generation therapeutics.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imedpub.com [imedpub.com]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eijst.org.uk [eijst.org.uk]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Amides using 3-Methylisoxazole-5-carbonyl Chloride

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Consequently, the synthesis of isoxazole-containing compounds, particularly isoxazole-carboxamides, is of significant interest to researchers in drug discovery and development. Amide bonds are fundamental linkages in peptides, proteins, and numerous small-molecule drugs.[3][4]

3-Methylisoxazole-5-carbonyl chloride is a highly reactive acylating agent used as a key building block for the synthesis of 5-carboxamide derivatives of 3-methylisoxazole.[4] Its carbonyl chloride group is highly electrophilic, allowing for efficient reaction with primary and secondary amines to form stable amide bonds under mild conditions.[4] This protocol outlines a general and reliable method for the synthesis of N-substituted-3-methylisoxazole-5-carboxamides.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. A base, such as pyridine or triethylamine (TEA), is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Caption: General reaction for the synthesis of N-substituted-3-methylisoxazole-5-carboxamides.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of amides from this compound.

Protocol 1: Synthesis of this compound

The acid chloride is often prepared from the corresponding carboxylic acid immediately before use. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6]

Materials:

-

3-Methylisoxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend or dissolve 3-Methylisoxazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent.

-

Add a catalytic amount of pyridine (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating or refluxing may be required to drive the reaction to completion (monitor by TLC by taking a small aliquot, quenching with methanol, and spotting against the starting methyl ester).[7]

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: General Amide Synthesis

This protocol describes the coupling of the in situ prepared or commercially available this compound with a desired amine.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.0-1.2 eq)

-

Anhydrous base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine (1.0-1.2 eq) and the anhydrous base (1.5-2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[5][7]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-3-methylisoxazole-5-carboxamide.[5][9]

Data Presentation

The following table summarizes representative yields for amide synthesis using a similar isoxazole carbonyl chloride scaffold, demonstrating the general efficiency of the protocol with various aniline derivatives.

| Entry | Amine Substrate | Product | Yield (%) | Reference |

| 1 | Aniline | N-phenyl-5-methylisoxazole-3-carboxamide | 85 | [5] |

| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | 82 | [5] |

| 3 | 4-Methylaniline | N-(p-tolyl)-5-methylisoxazole-3-carboxamide | 88 | [5] |

| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-methylisoxazole-3-carboxamide | 90 | [5] |

| 5 | 2-Nitroaniline | N-(2-nitrophenyl)-5-methylisoxazole-3-carboxamide | 75 | [5] |

Note: The data presented is for the synthesis of 5-methylisoxazole-3 -carboxamides, as detailed in the cited literature.[5] Yields for the corresponding 5-carboxamide isomers are expected to be comparable under similar reaction conditions.

Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the final purified product.

Caption: Workflow diagram for the synthesis of N-substituted-3-methylisoxazole-5-carboxamides.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Amide Synthesis [fishersci.dk]

- 8. iajpr.com [iajpr.com]

- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Utility of 3-Methylisoxazole-5-carboxamides

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its versatile biological activities and favorable physicochemical properties. Compounds incorporating the isoxazole nucleus have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The carboxamide linkage is another crucial functional group in drug design, known for its ability to form key hydrogen bond interactions with biological targets. The combination of these two moieties in the form of isoxazole-carboxamides has led to the development of numerous potent therapeutic agents, such as the rheumatoid arthritis drug Leflunomide and the antibiotic Cloxacillin.

The reaction between 3-methylisoxazole-5-carbonyl chloride and primary amines is a fundamental and efficient method for synthesizing a diverse library of N-substituted-3-methylisoxazole-5-carboxamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, providing a direct route to novel chemical entities for drug discovery and development programs. These target compounds are valuable as final products or as key intermediates for further chemical elaboration.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a well-established two-stage addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate.

-